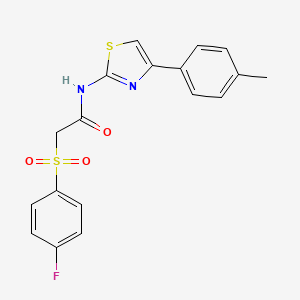

2-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

Description

2-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a thiazole ring, a sulfonyl group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S2/c1-12-2-4-13(5-3-12)16-10-25-18(20-16)21-17(22)11-26(23,24)15-8-6-14(19)7-9-15/h2-10H,11H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEGDGWAMWOJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine.

Coupling with Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Thiazole Ring Formation

The thiazole ring is a critical structural element, synthesized via the Hantzsch condensation . This reaction involves α-bromoketones and thiourea under basic conditions, forming the thiazole nucleus. For example, the condensation of α-bromoketones with thiourea in ethanol or solvent-free conditions yields thiazole derivatives efficiently .

Suzuki-Miyaura Coupling

To introduce substituents on the thiazole ring, Suzuki-Miyaura coupling is employed. Boronic acids react with aryl halides in the presence of palladium catalysts, enabling the attachment of aromatic groups. This method was used to synthesize thiazole derivatives with substituted phenyl moieties, as demonstrated in analogous compounds .

Sulfonylation Reactions

The sulfonyl group is introduced via nucleophilic substitution . For instance, reacting amines with sulfonyl chlorides (e.g., SO₂Cl₂) in the presence of bases like Et₃N forms sulfonamides. This step is critical for attaching the 4-fluorophenylsulfonyl group to the acetamide moiety .

Comparison of Synthesis Methods

Nucleophilic Substitution

The acetamide group undergoes nucleophilic substitution under basic conditions, where the amide nitrogen acts as a nucleophile. This reactivity allows for further functionalization, such as coupling with other electrophiles .

Enzyme Inhibition Potential

The sulfonyl and thiazole groups may interact with enzymatic active sites, potentially inhibiting targets like fatty acid amide hydrolase (FAAH) or other enzymes. Similar thiazole derivatives have shown such interactions, though specific data for this compound remains under investigation .

Antimicrobial Effects

Thiazole derivatives are known for broad-spectrum antimicrobial activity. For example, thiazole-based compounds exhibit MIC values as low as 31.25 μg/mL against Staphylococcus aureus and Enterococcus faecalis, demonstrating efficacy comparable to or exceeding reference drugs .

Antiparasitic Activity

Similar thiazole-acetamide compounds have shown trypanocidal activity against Trypanosoma brucei, with IC₅₀ values as low as 0.42 μM . These results highlight the compound’s potential in treating parasitic infections .

Biological Activity Profile

| Activity | Test Organism | Potency (MIC/IC₅₀) | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | 31.25 μg/mL | |

| Antiparasitic | Trypanosoma brucei | 0.42 μM |

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Mechanism of Action : The thiazole derivatives, including this compound, have shown promising anticancer activity by targeting various cancer cell lines. For instance, studies indicate that thiazole derivatives can inhibit cell proliferation in cancerous cells such as A549 (lung carcinoma), HeLa (cervical cancer), and HT29 (colon cancer) .

- Case Studies : Research has demonstrated that derivatives of thiazoles exhibit selective cytotoxicity against human cancer cell lines while maintaining low toxicity to normal cells. For example, certain synthesized compounds showed significant activity against glioblastoma and melanoma cells, indicating their potential as anticancer agents .

-

Anti-inflammatory Effects

- Biological Activity : The compound has been identified as an inhibitor of fatty acid amide hydrolase, an enzyme involved in the endocannabinoid system. This inhibition leads to analgesic and anti-inflammatory effects, making it a candidate for pain management therapies .

- Research Findings : In vitro studies have confirmed the anti-inflammatory properties of similar thiazole compounds, suggesting that this compound may also possess these beneficial effects .

-

Antimicrobial Properties

- Broad Spectrum Activity : Thiazole derivatives are known for their antimicrobial effects against various pathogens. This compound's structural features may enhance its activity against bacterial and fungal strains .

- Case Studies : Research on related compounds has shown effectiveness against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide can be achieved through various methods involving the reaction of thiazole derivatives with sulfonyl chlorides and acetamides. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties. Key factors influencing activity include:

- The nature of substituents on the thiazole ring.

- The position and type of functional groups on the phenyl rings.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- 2-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

- 2-((4-bromophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

- 2-((4-methylphenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

Uniqueness

2-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the compound’s ability to interact with biological targets, making it a valuable molecule for drug discovery and development.

Biological Activity

2-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a synthetic organic compound that has gained attention in pharmacological research due to its potential biological activities. This compound features a thiazole ring, a sulfonyl group, and a fluorophenyl moiety, which contribute to its diverse interactions within biological systems. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₈H₁₈FNO₂S

- Molecular Weight : Approximately 341.4 g/mol

- CAS Number : 922453-90-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various signaling pathways within cells. Notably, it has been investigated for:

- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, disrupting normal metabolic processes.

- Receptor Modulation : It can interact with receptor sites, potentially influencing receptor activity and downstream signaling cascades.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. Studies indicate that derivatives of thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown:

- Inhibition of Cell Proliferation : In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cells, such as HeLa and A549 cells .

- Mechanisms of Action : The anticancer properties are often linked to the inhibition of cyclooxygenase enzymes and modulation of apoptotic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest:

- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate effectiveness comparable to established antibiotics .

- Synergistic Effects : Some studies report synergistic relationships with other antimicrobial agents, enhancing their effectiveness against resistant strains .

Case Studies and Experimental Data

- Antiproliferative Effects :

- Antimicrobial Evaluation :

- Mechanistic Insights :

Data Table

Q & A

What are the recommended synthetic routes for 2-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide?

Basic Research Question

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones.

- Step 2 : Sulfonylation of the fluorophenyl group using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine).

- Step 3 : Acetamide coupling via nucleophilic substitution or condensation reactions, often employing coupling agents like EDC/HOBt .

Key Conditions : Reactions are conducted in anhydrous solvents (DMF, dichloromethane) at controlled temperatures (0–60°C). Purification uses column chromatography or recrystallization .

How should researchers characterize this compound to confirm structural integrity?

Basic Research Question

A combination of analytical techniques is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon connectivity, focusing on sulfonyl (-SO₂-) and acetamide (-NHCO-) peaks.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ ion at m/z 441.06).

- HPLC : Purity assessment (>95%) using C18 columns with UV detection .

What initial biological activities have been reported for this compound?

Basic Research Question

Preliminary studies on structural analogs suggest:

- Antimicrobial Activity : Inhibition of bacterial dihydropteroate synthase (IC₅₀ ~5–10 µM) via sulfonamide-enzyme interactions .

- Anticancer Potential : Thiazole-mediated interference with cell signaling pathways (e.g., EGFR inhibition) in in vitro models .

Screening Protocol : Use standardized assays (e.g., microdilution for antimicrobials, MTT for cytotoxicity) .

How can structure-activity relationship (SAR) studies be designed to optimize activity?

Advanced Research Question

Methodology :

- Substituent Variation : Replace the 4-fluorophenyl or p-tolyl groups with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate lipophilicity and target binding .

- Bioisosteric Replacement : Substitute the thiazole ring with oxadiazole or triazole to assess impact on enzymatic inhibition .

Evaluation : Test modified analogs against target enzymes (e.g., kinase panels) and compare IC₅₀ values .

How should discrepancies in biological data between studies be resolved?

Advanced Research Question

Common causes and solutions:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., known inhibitors).

- Compound Stability : Assess degradation under assay conditions via LC-MS.

- Target Selectivity : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .

What strategies improve synthetic yield and scalability?

Advanced Research Question

Optimization Approaches :

- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura couplings in thiazole synthesis.

- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency.

- Flow Chemistry : Implement continuous flow systems for sulfonylation steps to reduce side reactions .

How can computational modeling predict binding modes with biological targets?

Advanced Research Question

Protocol :

- Molecular Docking : Use AutoDock Vina to simulate interactions with dihydropteroate synthase (PDB ID: 1AJ0). Focus on hydrogen bonding with sulfonyl oxygen and π-π stacking of the thiazole ring .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .

Validation : Compare predicted binding affinities with experimental IC₅₀ values .

What is the proposed mechanism for enzyme inhibition by this compound?

Advanced Research Question

The sulfonamide group acts as a transition-state analog, binding to the pterin-binding pocket of dihydropteroate synthase. The thiazole ring enhances selectivity through hydrophobic interactions with conserved residues (e.g., Phe28 in E. coli DHPS) . Experimental Validation : Use X-ray crystallography or mutagenesis studies to confirm key residues .

How does the compound’s stability vary under physiological conditions?

Advanced Research Question

Stability Assessment :

- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Fluorophenyl groups enhance stability in acidic conditions .

- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C) .

Metabolic Stability : Use liver microsome assays to estimate half-life (t₁/₂) .

Can this compound be repurposed based on structural analogs?

Advanced Research Question

Case Studies :

- Anticancer Repurposing : Analogs with chlorothiophene substitutions show PARP-1 inhibition (IC₅₀ ~50 nM) .

- Neuroinflammation : Fluorophenyl-thiazole derivatives inhibit COX-2 (IC₅₀ ~1 µM) in glial cell models .

Approach : Screen against diverse target libraries (e.g., Eurofins Panlabs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.